Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Overview
Description
Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2-(4-fluoro-2-nitrophenyl)imidodicarbonic acid with tert-butanol under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of different alkylated derivatives.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
This compound can be compared with other similar compounds, such as imidodicarbonic acid derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the 4-fluoro-2-nitrophenyl moiety, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Imidodicarbonic acid, 2-(4-chloro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Imidodicarbonic acid, 2-(4-methoxy-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNQOYCZYPSES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156934 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(4-fluoro-2-nitrophenyl)imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911826-13-6 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(4-fluoro-2-nitrophenyl)imidodicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911826-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-(4-fluoro-2-nitrophenyl)imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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